molecular formula C20H22N4O2 B2680259 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1797124-44-7

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2680259
CAS No.: 1797124-44-7
M. Wt: 350.422
InChI Key: ZNCDEZHUUTYHFF-UHFFFAOYSA-N
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Description

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to a piperidine ring via a methyl bridge. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a piperidine derivative. The key steps include:

    Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Piperidine Derivative: The piperidine ring is synthesized through hydrogenation or cyclization reactions.

    Coupling Reaction: The benzofuran-2-carboxylic acid is then coupled with the piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzamide
  • N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-3-carboxamide

Uniqueness

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its benzofuran moiety is known for its bioactivity, and the piperidine ring enhances its binding affinity to biological targets.

Properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-6-7-19(23-22-14)24-10-8-15(9-11-24)13-21-20(25)18-12-16-4-2-3-5-17(16)26-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCDEZHUUTYHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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